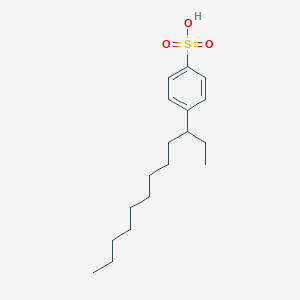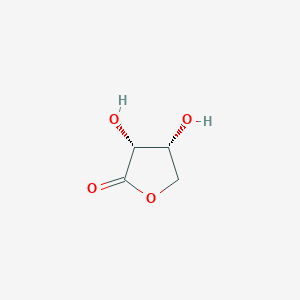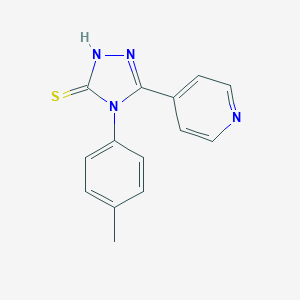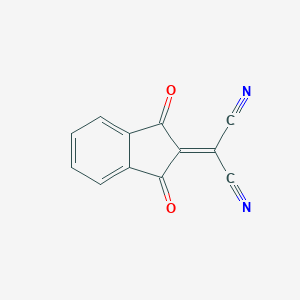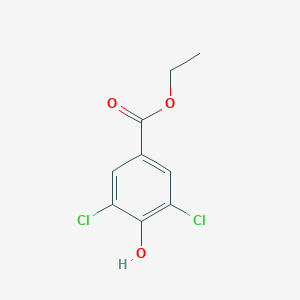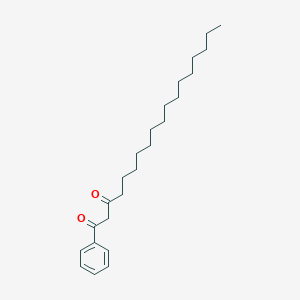
1-Phenyl-1,3-octadecanedione
Overview
Description
The compound "1-Phenyl-1,3-octadecanedione" is not directly studied in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the behavior of similar molecules. For instance, the synthesis and characterization of polyesters based on 2-octadecyl-1,3-propanediol and phthalic acids are explored, indicating a focus on long-chain molecules with aromatic components . Additionally, the stereochemistry of phenylmetal reagents added to bicyclooctanediones is discussed, which is relevant to the phenyl group chemistry in the compound of interest . The emission properties of a BF2 complex with a phenyl group also provide context for understanding the electronic effects of phenyl substituents . Lastly, the stability and spectral characteristics of photochromic indolinospirochromenes with phenyl substituents are examined, which could be analogous to the stability and spectral behavior of "1-Phenyl-1,3-octadecanedione" .
Synthesis Analysis
The synthesis of related compounds involves techniques such as melt transesterification for creating polyesters with aromatic acid residues . The addition of phenylmetal reagents to bicyclooctanediones is another synthetic approach that could potentially be applied to the synthesis of "1-Phenyl-1,3-octadecanedione" . These methods suggest that the synthesis of the compound might involve similar strategies, such as the use of metal reagents or esterification processes.
Molecular Structure Analysis
The molecular structure of "1-Phenyl-1,3-octadecanedione" would likely exhibit characteristics similar to those of the compounds studied in the papers. For example, the presence of a phenyl group can influence the π-delocalization within the molecule, as seen in the BF2 complex study . The stereochemistry of phenyl substituents is also crucial, as demonstrated by the addition reactions to bicyclooctanediones . These insights suggest that the molecular structure of "1-Phenyl-1,3-octadecanedione" would be influenced by the aromatic phenyl group and the long aliphatic chain.
Chemical Reactions Analysis
The chemical reactions involving phenyl groups, as discussed in the papers, include conjugate additions, 1,2 additions, and transformations involving phenylcerium(III) dichloride . The stability and reactivity of the phenyl substituents are also highlighted in the context of photochromic indolinospirochromenes . These reactions provide a basis for understanding how "1-Phenyl-1,3-octadecanedione" might behave under various chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "1-Phenyl-1,3-octadecanedione" include crystallinity, as evidenced by the polyesters' melting enthalpy values and X-ray diffraction patterns . The emission properties and chromic effects of the BF2 complex with a phenyl group also shed light on the potential optical properties of "1-Phenyl-1,3-octadecanedione" . The introduction of phenyl groups can lead to bathochromic shifts and affect the stability of the compounds, as seen in the photochromic indolinospirochromenes . These properties are essential for understanding the behavior of "1-Phenyl-1,3-octadecanedione" in various environments.
Scientific Research Applications
Complex Formation in Chemistry : Fenton, Tidmarsh, and Ward (2009) studied the formation of homonuclear and heteronuclear complexes using a ligand with a central phenyl ring, which relates to the structural aspects of 1-Phenyl-1,3-octadecanedione. They explored how different metal ions interact with this ligand, showing its potential in complex formation and coordination chemistry (Fenton, Tidmarsh, & Ward, 2009).
Sensor Applications : Kopylovich, Mahmudov, and Pombeiro (2011) utilized a compound structurally similar to 1-Phenyl-1,3-octadecanedione for developing copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This illustrates the potential of such compounds in sensor technologies (Kopylovich, Mahmudov, & Pombeiro, 2011).
Anticancer and Antibacterial Agents : Gupta et al. (2016) researched the synthesis of 2-phenyl 1,3-benzodioxole derivatives, closely related to 1-Phenyl-1,3-octadecanedione, for potential use as anticancer, antibacterial, and DNA binding agents. This indicates its possible application in pharmaceutical research (Gupta et al., 2016).
Polymer Science and Chemistry : Asami, Hasegawa, and Onoe (1976) studied the polymerization of phenylbutadienes, which shares structural similarities with 1-Phenyl-1,3-octadecanedione. Their research contributes to understanding the polymerization processes in synthetic chemistry, relevant to material science and engineering (Asami, Hasegawa, & Onoe, 1976).
Medicinal Chemistry and Molecular Structure Analysis : Battaglia et al. (1993) worked on the molecular structures of compounds with phenyl groups, similar to 1-Phenyl-1,3-octadecanedione. Their work helps in understanding the structural aspects of such compounds, which is crucial in drug design and medicinal chemistry (Battaglia et al., 1993).
Catalytic Applications : Nelsen, Brezny, and Landis (2015) investigated rhodium-catalyzed hydroformylation of substrates including 1-phenyl-1,3-butadiene. This research is relevant for understanding the catalytic behavior of compounds similar to 1-Phenyl-1,3-octadecanedione in industrial chemical processes (Nelsen, Brezny, & Landis, 2015).
properties
IUPAC Name |
1-phenyloctadecane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(25)21-24(26)22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUAQOCVPRDREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169410 | |
| Record name | 1-Phenyl-1,3-octadecanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1,3-octadecanedione | |
CAS RN |
17281-74-2 | |
| Record name | 1-Phenyl-1,3-octadecanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17281-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1,3-octadecanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017281742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1,3-octadecanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyloctadecane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-1,3-OCTADECANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQH2H7EVAZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

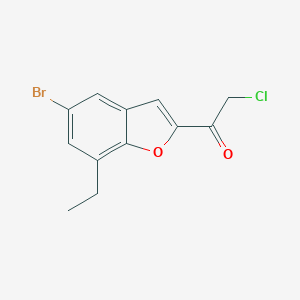
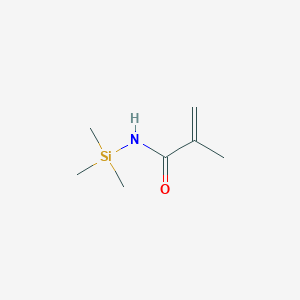

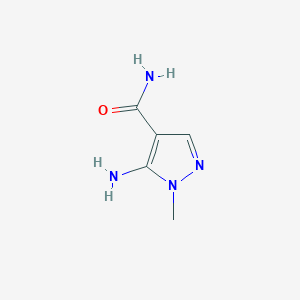
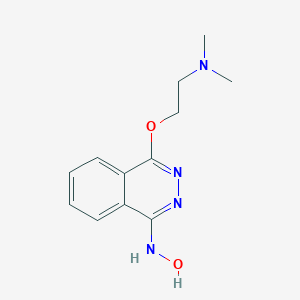
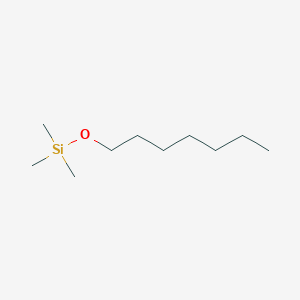
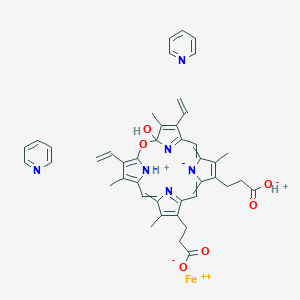
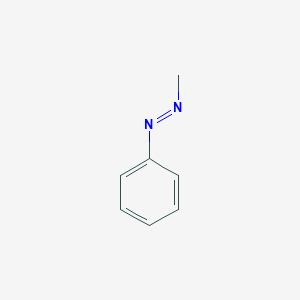
![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)
